molecular formula C29H24N2O3S B11525703 (2Z,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11525703
M. Wt: 480.6 g/mol
InChI Key: PSRXPVFCDRJUHT-WPWMEQJKSA-N
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Description

The compound (2Z,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxy group, and a naphthalen-1-ylmethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable aldehyde with thiosemicarbazide to form a thiazolidinone intermediate.

    Substitution Reactions: The intermediate is then subjected to substitution reactions to introduce the methoxy and naphthalen-1-ylmethoxy groups.

    Condensation Reaction: Finally, a condensation reaction with an appropriate benzaldehyde derivative yields the target compound.

The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and naphthalen-1-ylmethoxy groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown promise in antimicrobial and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its anticancer properties, in particular, are of significant interest, with studies focusing on its mechanism of action and efficacy in different cancer models.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors, modulating signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with similar benzylidene groups, which are often studied for their biological activities.

Uniqueness

The uniqueness of (2Z,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C29H24N2O3S

Molecular Weight

480.6 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H24N2O3S/c1-19-7-5-11-23(15-19)30-29-31-28(32)27(35-29)17-20-13-14-25(26(16-20)33-2)34-18-22-10-6-9-21-8-3-4-12-24(21)22/h3-17H,18H2,1-2H3,(H,30,31,32)/b27-17+

InChI Key

PSRXPVFCDRJUHT-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)S2

Origin of Product

United States

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